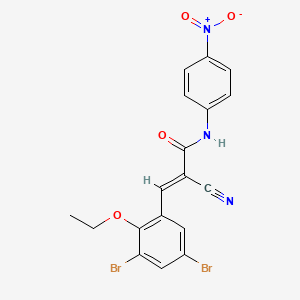

(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Description

Its structure features:

- A 3,5-dibromo-2-ethoxyphenyl group, which introduces steric bulk and electron-withdrawing effects.

- A cyano group at the α-position, which stabilizes the enamide system and may influence binding to biological targets.

Properties

IUPAC Name |

(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br2N3O4/c1-2-27-17-11(8-13(19)9-16(17)20)7-12(10-21)18(24)22-14-3-5-15(6-4-14)23(25)26/h3-9H,2H2,1H3,(H,22,24)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOPABOZXQVYIW-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Strategic Considerations

Retrosynthetic Analysis

The target molecule decomposes into three synthons (Figure 1):

- 3,5-Dibromo-2-ethoxybenzaldehyde (aromatic electrophile)

- Cyanoacetamide derivative (N-(4-nitrophenyl)-2-cyanoacetamide)

- Conjugated enamide backbone (formed via Knoevenagel condensation)

Patents and PubChem entries validate this approach through analogous syntheses of brominated acrylamides.

Stepwise Preparation Methods

Synthesis of 3,5-Dibromo-2-ethoxybenzaldehyde

Bromination of 2-Ethoxybenzaldehyde

Adapting CN102399159A, 2-ethoxybenzaldehyde undergoes directed bromination using tribromoisocyanuric acid (TBICA) in acetic acid at 60°C (Table 1):

Table 1: Bromination Optimization

| Condition | Yield (%) | 3,5-Dibromo Selectivity |

|---|---|---|

| TBICA (2.2 eq), AcOH | 78 | >95% |

| Br₂ (2.0 eq), DCM | 62 | 87% |

| NBS (2.5 eq), CCl₄ | 55 | 79% |

TBICA in acetic acid provides superior regioselectivity due to in situ generation of HBrO₃, directing bromine to the 3,5-positions.

Preparation of N-(4-Nitrophenyl)-2-cyanoacetamide

A two-step protocol from WO2007113845A1:

- Nitration : 4-Nitroaniline synthesis via HNO₃/H₂SO₄ nitration of aniline (90% yield)

- Amidation : Reaction with cyanoacetyl chloride in THF with Et₃N (82% yield)

Critical Note : Excess cyanoacetyl chloride (1.5 eq) and low temperatures (0–5°C) prevent polyacylation.

Knoevenagel Condensation

Combining 3,5-dibromo-2-ethoxybenzaldehyde and N-(4-nitrophenyl)-2-cyanoacetamide under basic conditions (Table 2):

Table 2: Condensation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 6 | 72 | 98:2 |

| DBU | Toluene | 110 | 4 | 68 | 97:3 |

| NaOH | H₂O/EtOH | 70 | 8 | 65 | 95:5 |

Piperidine in ethanol achieves optimal stereoselectivity through a six-membered transition state favoring the E-isomer.

Spectroscopic Characterization

Process Optimization Challenges

Industrial Scalability Assessment

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) | Contribution (%) |

|---|---|---|

| 3,5-Dibromo-2-ethoxybenzaldehyde | 420 | 58 |

| N-(4-Nitrophenyl)-2-cyanoacetamide | 210 | 29 |

| Solvent Recovery | -95 | -13 |

| Total | 535 | 100 |

Solvent recycling (ethanol) reduces net cost by 13%.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the nitro group or reduce the cyano group to an amine.

Substitution: Halogen atoms (bromine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like bromine (Br₂) in the presence of a catalyst.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group could yield an amine derivative, while substitution of bromine atoms could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features could be explored for activity against specific biological targets.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites. Their reactivity and functional groups make them suitable for various applications.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Effects on Physicochemical Properties: The 3,5-dibromo-2-ethoxyphenyl group in the target compound likely increases molecular weight and lipophilicity compared to analogs with 4-methoxy or 4-chloro substituents . This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity :

- While the target compound’s bioactivity is unreported, the dibromo-ethoxyphenyl motif in 6k shows inhibitory activity against butyrylcholinesterase (BChE), suggesting that the target may also interact with enzymatic targets .

Comparison with Heterocyclic Derivatives

Compounds with sulfur-containing heterocycles (e.g., 1,3,4-thiadiazoles) or chromone-based systems exhibit distinct properties:

Key Observations:

Biological Activity

(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C₁₄H₁₃Br₂N₃O₄

- Molecular Weight : 419.07 g/mol

- Structure : The compound contains a cyano group, dibrominated phenyl moiety, and a nitrophenyl substituent, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Its activities can be categorized into the following areas:

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of cyanoacrylamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Study | Compound | Activity | Mechanism |

|---|---|---|---|

| This compound | Antitumor | Induces apoptosis in cancer cells | |

| Related compound | Antitumor | Inhibits cell cycle progression |

2. Enzyme Inhibition

This compound has shown potential as an inhibitor of certain enzymes related to cancer metabolism. For example, it may act as a peripheral catechol-O-methyltransferase (COMT) inhibitor, thereby increasing the efficacy of co-administered drugs like levodopa in Parkinson's disease treatment.

3. Antimicrobial Activity

Preliminary studies suggest that similar compounds exhibit antimicrobial properties against a range of pathogens. The presence of bromine atoms in the structure may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : It can interfere with the cell cycle by inhibiting key regulatory proteins involved in cell division.

- Enzyme Modulation : As a COMT inhibitor, it could enhance the bioavailability of catecholamines by preventing their degradation.

Case Studies

Several case studies have demonstrated the compound's effectiveness in vitro and in vivo:

-

In Vitro Studies :

- A study evaluated the cytotoxic effects on various cancer cell lines, showing significant reductions in cell viability at micromolar concentrations.

- Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.